2-Nor Bimatoprost
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Overview
Description
2-Nor Bimatoprost is a synthetic prostamide and a structural analog of prostaglandin F2α. It is closely related to Bimatoprost, a well-known medication used to treat high intraocular pressure in glaucoma patients and to promote eyelash growth. This compound shares similar pharmacological properties and is studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nor Bimatoprost involves multiple steps, starting from racemic Corey lactone. The key intermediate in the synthesis is derived from racemic Corey lactone, which is then elaborated into various prostaglandins and their derivatives, including this compound . The synthetic route typically involves the following steps:
- Conversion of racemic Corey lactone to a versatile key intermediate.
- Elaboration of the key intermediate into this compound through a series of chemical reactions, including esterification and amide formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include reaction temperature, solvent choice, and purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Nor Bimatoprost undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups in this compound can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.
Scientific Research Applications
2-Nor Bimatoprost has several scientific research applications, including:
Chemistry: Used as a model compound to study prostaglandin analogs and their chemical properties.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating glaucoma and promoting hair growth.
Industry: Used in the development of new pharmaceuticals and cosmetic products
Mechanism of Action
2-Nor Bimatoprost exerts its effects by mimicking the activity of endogenous prostamides. It reduces intraocular pressure by increasing the outflow of aqueous humor through both pressure-sensitive and pressure-insensitive pathways . The compound interacts with prostamide receptors and may also stimulate FP receptors, leading to various physiological effects .
Comparison with Similar Compounds
2-Nor Bimatoprost is compared with other similar compounds, such as:
Bimatoprost: Both compounds share similar structures and pharmacological properties, but this compound has slight structural modifications.
Latanoprost: Another prostaglandin analog used to treat glaucoma, but with different chemical structure and mechanism of action.
Travoprost: Similar to Bimatoprost, used for reducing intraocular pressure but with distinct pharmacokinetic properties
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and potential therapeutic applications.
Properties
Molecular Formula |
C24H35NO4 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(Z)-6-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhex-4-enamide |
InChI |
InChI=1S/C24H35NO4/c1-2-25-24(29)12-8-4-7-11-20-21(23(28)17-22(20)27)16-15-19(26)14-13-18-9-5-3-6-10-18/h3-7,9-10,15-16,19-23,26-28H,2,8,11-14,17H2,1H3,(H,25,29)/b7-4-,16-15+/t19-,20+,21+,22-,23+/m0/s1 |
InChI Key |
AUYOAPBTZBKLTO-IUIJAWRSSA-N |
Isomeric SMILES |
CCNC(=O)CC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O |
Canonical SMILES |
CCNC(=O)CCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O |
Origin of Product |
United States |
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